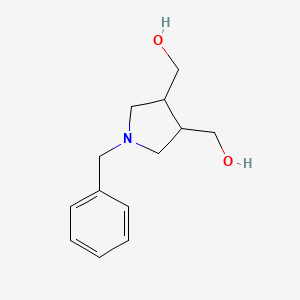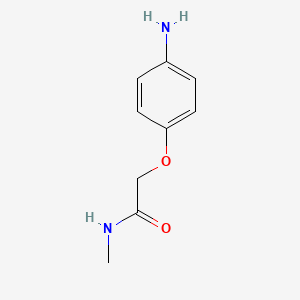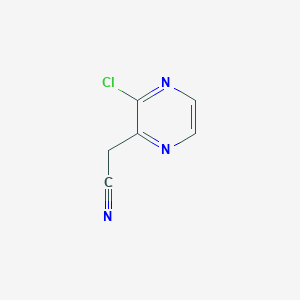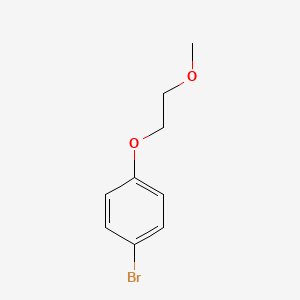
1-溴-4-(2-甲氧基乙氧基)苯
概述
描述
1-Bromo-4-(2-methoxyethoxy)benzene is a compound that is structurally related to various brominated benzene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their behaviors in various chemical contexts.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be complex, involving multiple steps and varying yields. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a related compound in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved but may require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite intricate, with specific dihedral angles between substituent groups affecting the overall shape of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including bromination, demethylation, and isomerization. The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one can undergo partial isomerization in solution . These reactions highlight the reactivity of brominated benzene compounds and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have shown that despite close chemical similarity, the packing motifs of such compounds can be highly variable . Vibrational analysis and chemical reactivity descriptors, such as ionization energy and electrophilicity, have been used to predict the reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid . Moreover, the crystal structures can form two-dimensional architectures sustained by hydrogen bonds and other interactions . These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
科学研究应用
1-Bromo-4-(2-methoxyethoxy)benzene is a chemical compound with the CAS Number: 39255-23-7 . It is typically stored at room temperature and has a molecular weight of 231.09 . This compound is a liquid and is used as a starting reagent in the synthesis of other compounds .
- Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.
- Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.
安全和危害
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water .
属性
IUPAC Name |
1-bromo-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKTZKYEOYBUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298225 | |
| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-methoxyethoxy)benzene | |
CAS RN |
39255-23-7 | |
| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

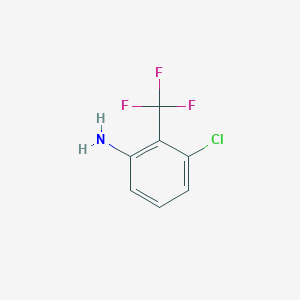


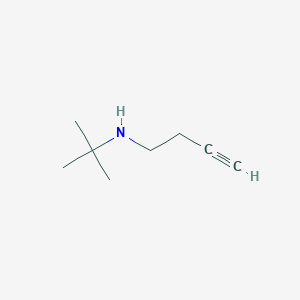
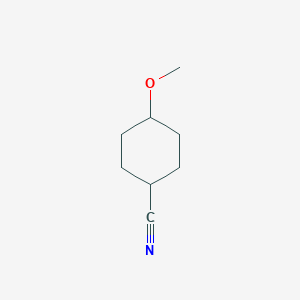
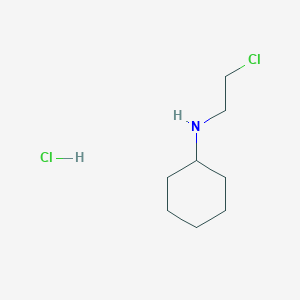
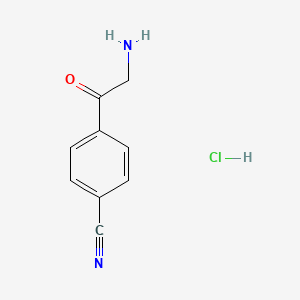
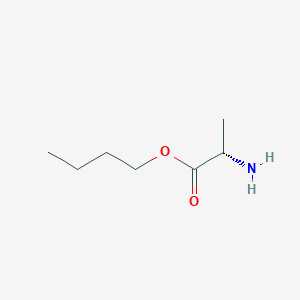
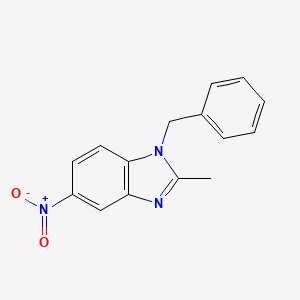
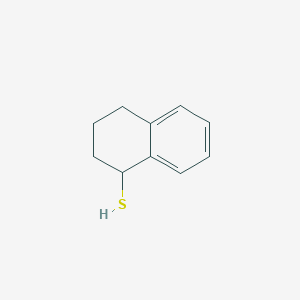
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
